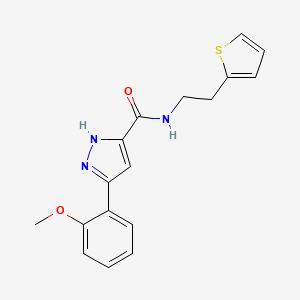

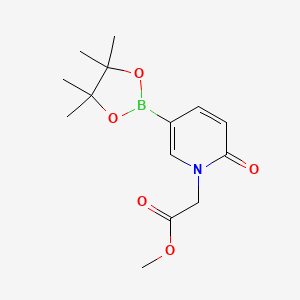

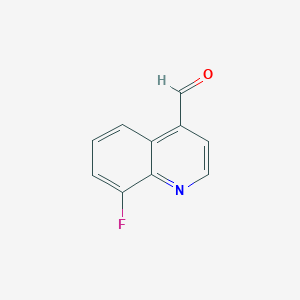

![molecular formula C8H9Cl2NO B2654232 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 2551115-32-1](/img/structure/B2654232.png)

5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of the 3,4-dihydro-2H-benzo[b][1,4]oxazine class . These compounds are heterocyclic with a six-membered ring containing an oxygen and a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride” were not found, similar compounds have been synthesized using one-pot three-component reactions .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Benzoxazines, including derivatives similar to 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride, have been evaluated for their corrosion inhibition properties. Studies demonstrate their effectiveness in preventing corrosion of mild steel in acidic environments, with inhibition efficiency closely related to the structure of the benzoxazine and its concentration (Kadhim et al., 2017).

Novel Material Synthesis

- Research has shown the utility of benzoxazine derivatives in the synthesis of novel materials, including heteropropellanes, which possess unusual and significant physical properties. The synthesis involves reactions with ethyl 2-(hydroxyimino)propanoate and disulfur dichloride, leading to compounds with potential applications in drug modification and materials science (Konstantinova et al., 2020).

Chemical Synthesis and Mechanistic Studies

- The reactivity of benzoxazine derivatives has been the subject of extensive research, focusing on their role in chemical synthesis and mechanistic studies. For instance, reactions involving acetylenecarboxylic acid with amines to yield various hydrolyzed products have been explored, providing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Iwanami et al., 1964).

Antimicrobial Applications

- Several benzoxazine derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including triazine-quinazolinone based hybrids, have shown promising results against a variety of bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Dinari et al., 2018).

Tuberculosis Treatment Research

- In the context of tuberculosis treatment, dihydro-2H-benzo[1,3]oxazine derivatives have been investigated for their inhibitory effects on Mycobacterium tuberculosis. Certain compounds exhibited significant antimycobacterial activity, suggesting their potential as new anti-tuberculosis agents. The study highlights the importance of specific substituents for activity and provides insights into the mechanism of action through docking studies (Kamble et al., 2014).

Eigenschaften

IUPAC Name |

5-chloro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO.ClH/c9-6-2-1-3-7-8(6)10-4-5-11-7;/h1-3,10H,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVOMRAEVMNHHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C(=CC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

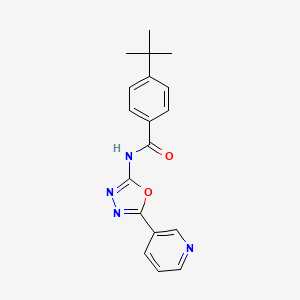

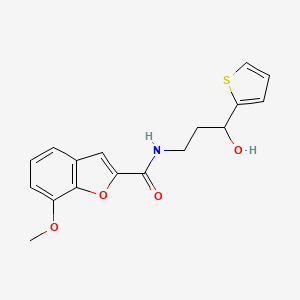

![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2654149.png)

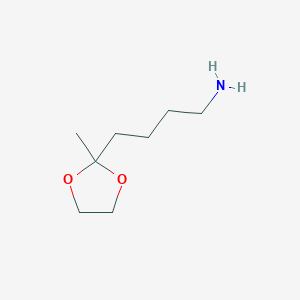

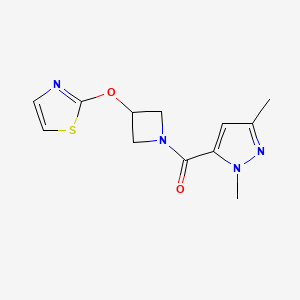

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B2654152.png)

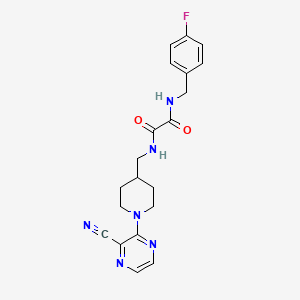

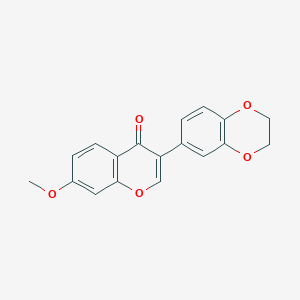

![Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2654156.png)

![Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate](/img/structure/B2654165.png)